molecular formula C14H12O5S B14509346 3-{[4-(Carboxymethyl)phenoxy]methyl}thiophene-2-carboxylic acid CAS No. 63050-10-2

3-{[4-(Carboxymethyl)phenoxy]methyl}thiophene-2-carboxylic acid

Cat. No.: B14509346
CAS No.: 63050-10-2
M. Wt: 292.31 g/mol
InChI Key: ATOWXRKBPWNXOS-UHFFFAOYSA-N
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Description

3-{[4-(Carboxymethyl)phenoxy]methyl}thiophene-2-carboxylic acid is a complex organic compound that features a thiophene ring substituted with a carboxylic acid group and a phenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Carboxymethyl)phenoxy]methyl}thiophene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and environmentally benign reagents is crucial in industrial settings to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Carboxymethyl)phenoxy]methyl}thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-{[4-(Carboxymethyl)phenoxy]methyl}thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[4-(Carboxymethyl)phenoxy]methyl}thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological processes and material properties. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler analog with a thiophene ring substituted with a carboxylic acid group.

    4-(Carboxymethyl)phenoxyacetic acid: A compound with a phenoxyacetic acid structure similar to the phenoxy methyl group in the target compound.

Uniqueness

3-{[4-(Carboxymethyl)phenoxy]methyl}thiophene-2-carboxylic acid is unique due to its combination of a thiophene ring and a phenoxy methyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

63050-10-2

Molecular Formula

C14H12O5S

Molecular Weight

292.31 g/mol

IUPAC Name

3-[[4-(carboxymethyl)phenoxy]methyl]thiophene-2-carboxylic acid

InChI

InChI=1S/C14H12O5S/c15-12(16)7-9-1-3-11(4-2-9)19-8-10-5-6-20-13(10)14(17)18/h1-6H,7-8H2,(H,15,16)(H,17,18)

InChI Key

ATOWXRKBPWNXOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)OCC2=C(SC=C2)C(=O)O

Origin of Product

United States

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